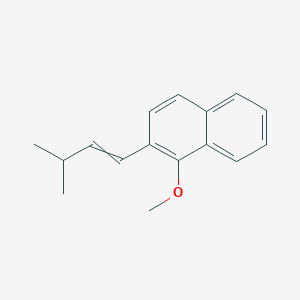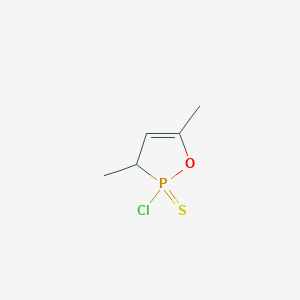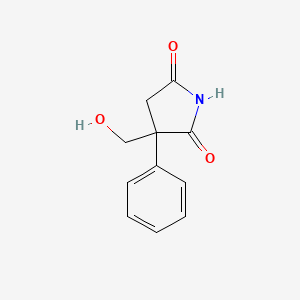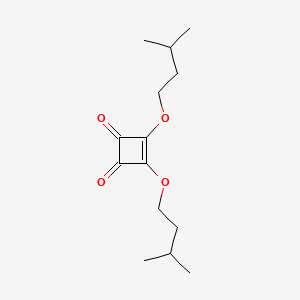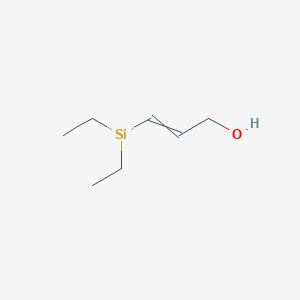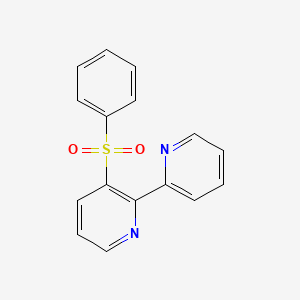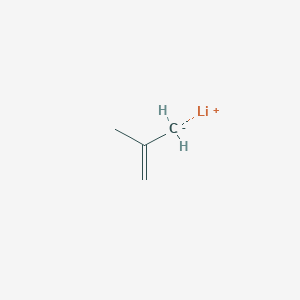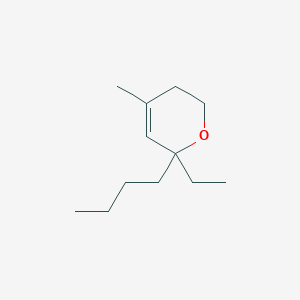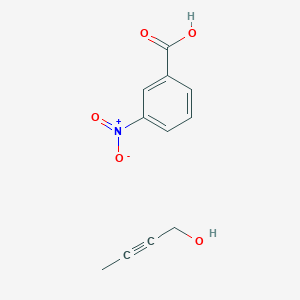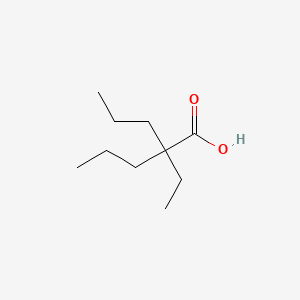
Pentanoic acid, 2-ethyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-ethyl-2-propyl-, also known as 2-ethyl-2-propylpentanoic acid, is a carboxylic acid with the molecular formula C10H20O2. It is a derivative of pentanoic acid, where the hydrogen atoms on the second carbon are replaced by ethyl and propyl groups. This compound is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanoic acid, 2-ethyl-2-propyl-, can be synthesized through several methods. One common approach involves the alkylation of pentanoic acid with ethyl and propyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of pentanoic acid, 2-ethyl-2-propyl-, may involve the oxo process, where 1-butene reacts with syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is then further alkylated and oxidized to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-ethyl-2-propyl-, undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding esters or anhydrides.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Acid chlorides and anhydrides are often used in substitution reactions to introduce new functional groups.
Major Products Formed
Oxidation: Esters and anhydrides.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids and esters.
Scientific Research Applications
Pentanoic acid, 2-ethyl-2-propyl-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate certain biochemical pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-ethyl-2-propyl-, involves its interaction with various molecular targets and pathways. For example, it can enhance the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels, leading to reduced central nervous system activity . This mechanism is similar to that of other carboxylic acids with similar structures.
Comparison with Similar Compounds
Similar Compounds
Valeric acid (Pentanoic acid): A straight-chain alkyl carboxylic acid with the formula CH3(CH2)3COOH.
Isovaleric acid: A branched-chain carboxylic acid with a similar structure but different branching.
2-Methylpentanoic acid: Another branched-chain carboxylic acid with a methyl group on the second carbon.
Uniqueness
Pentanoic acid, 2-ethyl-2-propyl-, is unique due to its specific branching pattern, which imparts distinct chemical and physical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
62179-62-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-ethyl-2-propylpentanoic acid |
InChI |
InChI=1S/C10H20O2/c1-4-7-10(6-3,8-5-2)9(11)12/h4-8H2,1-3H3,(H,11,12) |
InChI Key |
DXSPYOULGLPECX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14547492.png)
![4-Methoxyphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14547501.png)
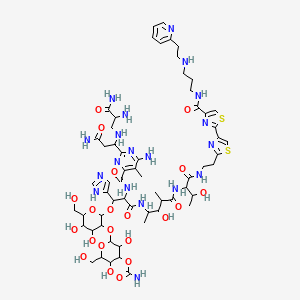
![Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B14547511.png)
